![molecular formula C23H24ClN3O3 B11318518 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318518.png)
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボキサミドは、ピロリジン環、クロロフェニル基、オキサゾール環を含む複雑な有機化合物です。
合成方法
合成経路と反応条件
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボキサミドの合成は、通常、多段階の有機反応を伴います。一般的なアプローチの1つは、オキサゾール環の形成から始まり、続いて種々の置換反応によりクロロフェニル基とピロリジニル基を導入することです。反応条件は、多くの場合、望ましい変換を促進するために、触媒、特定の温度制御、および溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。
化学反応解析
反応の種類
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その反応性と特性を変える可能性があります。
置換: 求核置換反応と求電子置換反応の両方が、芳香族環とピロリジン環で行うことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。反応条件は、通常、制御された温度、特定の溶媒、および場合によっては反応速度と選択性を高めるための触媒の使用を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は芳香族環またはピロリジン環にさまざまな官能基を導入する可能性があります。
科学研究への応用
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗菌作用や抗がん作用を含む潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴と生物活性のために、潜在的な治療薬として探求されています。
産業: 新しい材料の開発に利用され、さまざまな工業用化学品の原料として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the chlorophenyl and pyrrolidinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the pyrrolidine ring.
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造は、これらの標的に結合し、その活性を阻害または調節することが可能になります。正確な経路と分子標的は、特定の用途と研究されている生物系によって異なる場合があります。
類似の化合物との比較
類似の化合物
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-ヒドロキシフェニル)-1,2-オキサゾール-3-カルボキサミド: メトキシ基の代わりにヒドロキシル基を持つ類似の構造。
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボキサミド: メトキシ基の代わりにメチル基を持つ類似の構造。
独自性
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボキサミドの独自性は、異なる化学的および生物学的特性を与える官能基と環の特定の組み合わせにあります。これは、さまざまな研究および産業用アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H24ClN3O3 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-17-10-8-16(9-11-17)22-14-20(26-30-22)23(28)25-15-21(27-12-4-5-13-27)18-6-2-3-7-19(18)24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,25,28) |
InChIキー |
JJSZICSPFQXMJT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



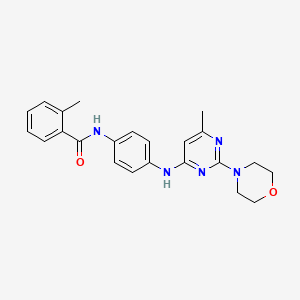
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11318449.png)
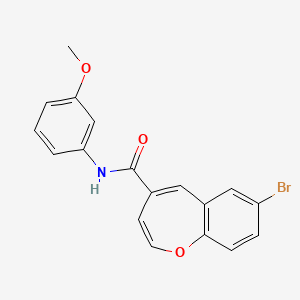
![4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11318457.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11318468.png)
![5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318475.png)
![2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11318488.png)
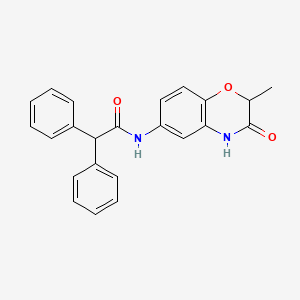
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318500.png)
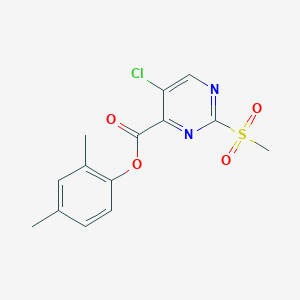
![2-(2-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318504.png)
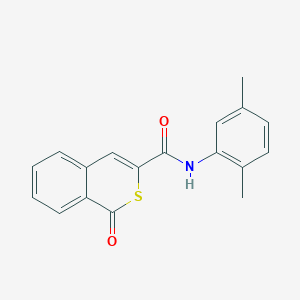
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318517.png)
